molecular formula C17H14N2O3S B2365430 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide CAS No. 864941-14-0

2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide

Cat. No. B2365430
M. Wt: 326.37
InChI Key: UDQNNABXZQHKBQ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactions

Synthesis and Reactions of Thiophene Derivatives : Research on thiophene derivatives, similar to 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide, involves exploring their synthesis and various chemical reactions. For instance, the synthesis of N-(1-naphthyl)thiophene-2-carboxamide and its subsequent transformation into thioamide and then to 2-(thien-2-yl)naphtho[1,2-d]thiazole through oxidation showcases the intricate chemical pathways thiophene derivatives can undergo. These compounds participate in a range of electrophilic substitution reactions, highlighting their versatility and potential for further chemical manipulation (Aleksandrov et al., 2020).

Biological Activities

Antibacterial and Antifungal Properties : Certain thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal activities. This highlights the potential of such compounds in medical and pharmaceutical applications, especially in the development of new antimicrobial agents. The specific orientation and substitution patterns on the thiophene ring are crucial in determining the activity levels of these compounds, suggesting a promising area for future drug design and discovery efforts (Vasu et al., 2005).

Material Science Applications

Polyamide Synthesis : The synthesis of hyperbranched aromatic polyamides using thiophene derivatives as building blocks is another significant application. These polyamides can be further functionalized, for example, by end-capping with methoxy groups, to tailor their properties for specific applications in materials science. Such polymers exhibit unique characteristics, such as high molecular weights and specific structural features, making them suitable for various advanced material applications (Haba et al., 1998).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNNABXZQHKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide

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